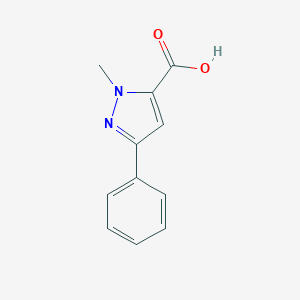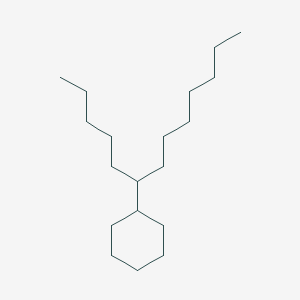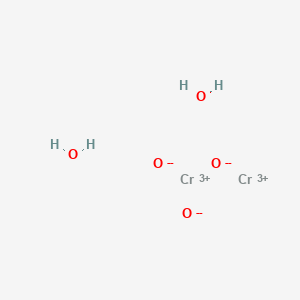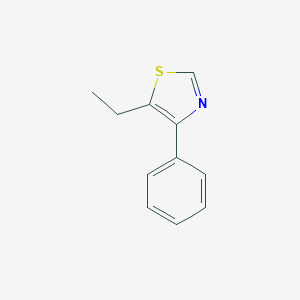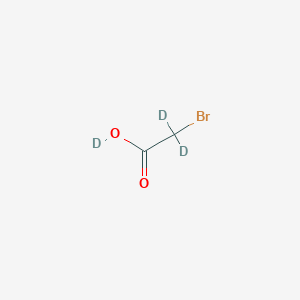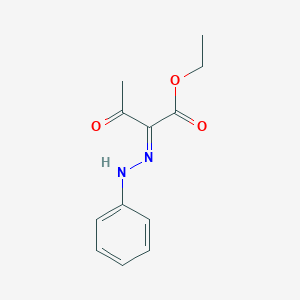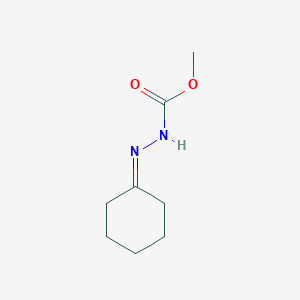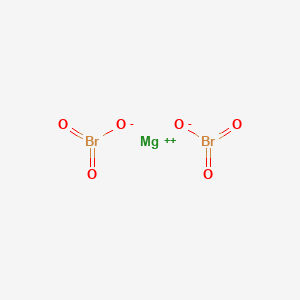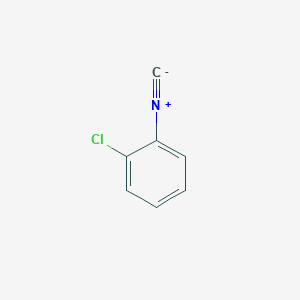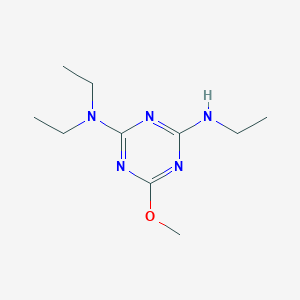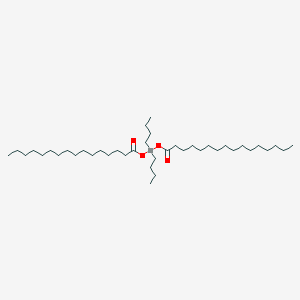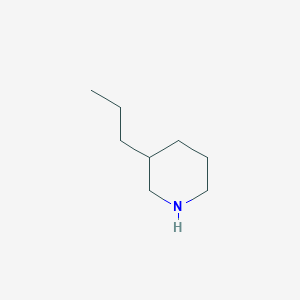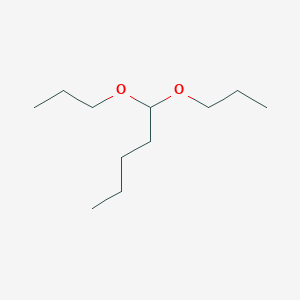
1,1-Dipropoxypentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dipropoxypentane is a chemical compound that is widely used in scientific research. It is a clear, colorless liquid that is soluble in water and has a strong odor. This compound is used in a variety of research applications, including organic synthesis, biochemical research, and drug development. In
Mecanismo De Acción
The mechanism of action of 1,1-Dipropoxypentane is not well understood. However, it is believed to act as a substrate for certain enzymes, which can then catalyze reactions that lead to the formation of other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,1-Dipropoxypentane are not well studied. However, it is believed to have low toxicity and is not known to have any significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-Dipropoxypentane in lab experiments is its low toxicity. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1,1-Dipropoxypentane. One area of interest is its potential use in drug development. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in biochemical research. Finally, the synthesis of new derivatives of 1,1-Dipropoxypentane may lead to the development of new compounds with unique properties and applications.
Métodos De Síntesis
The synthesis of 1,1-Dipropoxypentane involves the reaction of 1,5-dibromopentane with sodium propoxide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography or distillation.
Aplicaciones Científicas De Investigación
1,1-Dipropoxypentane is used in a variety of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of other compounds. It is also used in biochemical research as a substrate for enzyme-catalyzed reactions. Additionally, 1,1-Dipropoxypentane has been studied for its potential use in drug development.
Propiedades
Número CAS |
13112-64-6 |
|---|---|
Nombre del producto |
1,1-Dipropoxypentane |
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1,1-dipropoxypentane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h11H,4-10H2,1-3H3 |
Clave InChI |
DOBJHWWKWKRZEJ-UHFFFAOYSA-N |
SMILES |
CCCCC(OCCC)OCCC |
SMILES canónico |
CCCCC(OCCC)OCCC |
Sinónimos |
Pentanal dipropyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



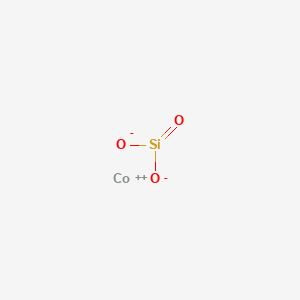
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
